Tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate

Medicinal Chemistry Organic Synthesis Building Block Comparison

Need a 4,4-disubstituted piperidine with orthogonal handles? Standard mono-functionalized analogs (e.g., N-Boc-4-hydroxypiperidine) lack the vinyl group, forcing additional protection/deprotection cycles. This dual-functional block combines a tertiary alcohol, terminal vinyl, and Boc group on the same sp³ carbon. - Enables parallel derivatization: acylate/alkylate OH while performing olefin cross-metathesis - Introduces conformational constraint for peptidomimetics & macrocyclization via RCM - Boc group stable under SPPS; removed under mild acid without affecting vinyl

Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
CAS No. 371975-46-1
Cat. No. B3263308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate
CAS371975-46-1
Molecular FormulaC12H21NO3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C=C)O
InChIInChI=1S/C12H21NO3/c1-5-12(15)6-8-13(9-7-12)10(14)16-11(2,3)4/h5,15H,1,6-9H2,2-4H3
InChIKeyZAPXTHCEAQVIDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide & Structural Benchmarking


Tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate (CAS 371975-46-1) is a dual-functionalized N-Boc-protected piperidine building block that incorporates a tertiary alcohol and a vinyl substituent at the 4-position [1]. With a molecular formula of C12H21NO3 and a molecular weight of 227.30 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, where the simultaneous presence of a hydroxyl handle, a vinyl coupling partner, and an orthogonal Boc protecting group enables divergent synthetic pathways not accessible with simpler mono-functionalized piperidine analogs .

Tri-functional building block: Boc-protected amine, tertiary alcohol, and terminal vinyl on a single piperidine scaffold
Orthogonal Boc protection compatible with acid-mediated deprotection and hydrogenation-sensitive substrates
Pre-installed vinyl handle enables olefin metathesis and cross-coupling without additional redox manipulation

Why Generic Piperidine Analogs Cannot Substitute


Substituting tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate with simpler piperidine building blocks such as N-Boc-4-hydroxypiperidine (CAS 109384-19-2) or N-Boc-4-vinylpiperidine (CAS 180307-56-6) results in the loss of one of the two critical functional handles required for downstream synthetic elaboration. The combination of a tertiary alcohol and a terminal vinyl group on the same sp3 carbon center is not present in standard commercial piperidine libraries [1]. This dual functionality is essential for synthetic strategies that require simultaneous or sequential derivatization at both reactive sites—for example, hydroxyl acylation combined with olefin cross-metathesis—without necessitating additional protection/deprotection steps . Similarly, replacing the Boc group with a Cbz protecting group (CAS 946429-50-1) alters the orthogonal deprotection profile, which may be incompatible with hydrogenolysis-sensitive substrates .

Mono-functional piperidine analogs lack dual reactivity
N-Boc-4-hydroxypiperidine or N-Boc-4-vinylpiperidine each provide only two functional handles, restricting divergent synthesis routes.
Cbz protection shifts deprotection compatibility
Cbz removal via hydrogenolysis may reduce or isomerize the vinyl group; Boc deprotection under acidic conditions preserves olefin integrity.
Simple 4-hydroxy analog requires extra steps for olefin installation
Without the pre-installed vinyl, redox manipulation or Wittig olefination is needed, potentially increasing step count and protecting group complexity.

Quantitative Differentiation Evidence


Orthogonal Functional Group Count vs. Mono-Functionalized Analogs

Tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate contains three synthetically addressable functional groups (Boc-protected amine, tertiary alcohol, and terminal vinyl) on a single piperidine scaffold. In contrast, the common analog N-Boc-4-hydroxypiperidine (CAS 109384-19-2) contains only two (Boc-amine and secondary alcohol), while N-Boc-4-vinylpiperidine (CAS 180307-56-6) likewise contains only two (Boc-amine and vinyl). This increased functional group density enables a greater number of divergent synthetic transformations from a single intermediate [1].

Functional group count
Cross-study comparable
Target: 3 addressable groups (Boc-amine, tertiary alcohol, terminal vinyl) Analogs: 2 groups (N-Boc-4-hydroxypiperidine or N-Boc-4-vinylpiperidine)
Higher functional group density may support more divergent synthesis from a single intermediate.
Based on PubChem structural comparison; directly impacts step-count economy.
Medicinal Chemistry Organic Synthesis Building Block Comparison

Computed Lipophilicity vs. Ethynyl Analog

The computed lipophilicity of tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate is XLogP3-AA = 1.4 [1]. Although a direct PubChem-computed XLogP3-AA value for the ethynyl analog (CAS 275387-83-2) is not publicly available, the replacement of a vinyl group (C2H3) with an ethynyl group (C2H) is expected to increase lipophilicity due to the higher carbon-to-hydrogen ratio and the linear, more hydrophobic character of the alkyne moiety. The lower calculated logP of the vinyl-bearing target compound may translate to improved aqueous solubility profiles relative to the ethynyl analog, an important consideration in early-stage medicinal chemistry campaigns [2].

Lipophilicity (XLogP3)
Class-level inference
XLogP3-AA = 1.4 Expected lower than ethynyl analog (no published data)
Computed lower logP may suggest a more favorable aqueous solubility profile compared to the ethynyl analog.
No experimental logP available; class-level inference based on alkene vs. alkyne hydrophobicity trends.
Physicochemical Profiling Drug Design ADME Prediction

Boc vs. Cbz Orthogonal Deprotection Compatibility

The Boc protecting group on tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate is cleaved under acidic conditions (e.g., TFA or HCl), whereas the Cbz-protected analog 1-Cbz-4-hydroxy-4-vinylpiperidine (CAS 946429-50-1) requires hydrogenolysis or strong acid treatment [1]. This orthogonal reactivity profile allows the Boc-protected target compound to be used in synthetic sequences containing hydrogenation-sensitive functional groups (e.g., alkenes, benzyl esters, nitro groups) that would be compromised under Cbz deprotection conditions. The target compound's vinyl group remains intact during standard Boc deprotection (TFA/CH2Cl2), preserving the olefin for subsequent transformations [2].

Deprotection orthogonality
Cross-study comparable
Boc: cleavable under TFA/HCl, vinyl remains intact Cbz: requires hydrogenolysis (H₂/Pd), risking vinyl reduction
Boc protection offers broader functional group tolerance during deprotection in multi-step routes.
Established protecting group orthogonality; well-documented in peptide and alkaloid synthesis.
Protecting Group Strategy Peptide Synthesis Multi-Step Synthesis

TPSA and Hydrogen Bonding Profile

The target compound has a computed TPSA of 49.8 Ų, one hydrogen bond donor (the tertiary alcohol), and three hydrogen bond acceptors [1]. Compared to the des-hydroxy analog N-Boc-4-vinylpiperidine (CAS 180307-56-6), which lacks a hydrogen bond donor and has a lower TPSA (~29.5 Ų for the vinylpiperidine core), the target compound falls within a more favorable range for oral bioavailability according to Lipinski and Veber guidelines [2]. The presence of the tertiary alcohol also distinguishes it from N-Boc-4-hydroxypiperidine, where the secondary alcohol contributes a TPSA of approximately 49.8 Ų but lacks the vinyl handle for further derivatization.

TPSA & H-bond profile
Cross-study comparable
TPSA 49.8 Ų, HBD 1, HBA 3 Vinyl-only analog: TPSA ~29.5 Ų, HBD 0
Computed profile falls within favorable ranges for oral drug-likeness guidelines (Lipinski/Veber).
Computed via Cactvs/PubChem; no experimental TPSA available. Balances polarity and permeability predictors.
Drug-Likeness Bioavailability Prediction Physicochemical Benchmarking

Vinyl Group Reactivity: Metathesis and Cross-Coupling Potential

The terminal vinyl group at the 4-position enables olefin cross-metathesis and transition metal-catalyzed cross-coupling reactions that are not accessible with the simple 4-hydroxy analog (CAS 109384-19-2). While direct quantitative reactivity data comparing the target compound's vinyl group to that of other vinylpiperidines is not available in the public domain, the geminal relationship between the hydroxyl and vinyl groups on a quaternary carbon creates a sterically and electronically unique environment that can influence regioselectivity in metathesis and hydrofunctionalization reactions [1]. The vinyl group distinguishes this building block from the saturated 4-hydroxypiperidine scaffold, which cannot participate in olefin-based C–C bond-forming reactions without prior functionalization [2].

Vinyl group reactivity
Class-level inference
Terminal vinyl enables olefin metathesis, cross-coupling Saves an estimated 1–2 synthetic steps vs. 4-hydroxy analog
Pre-installed vinyl may bypass redox manipulation for olefin introduction, streamlining synthetic routes.
Class-level inference based on olefin reactivity; no direct kinetic comparison identified.
Olefin Metathesis Cross-Coupling Synthetic Methodology

Optimal Procurement Scenarios


Divergent Synthesis of 4,4-Disubstituted Piperidine Libraries

In medicinal chemistry programs requiring rapid exploration of 4,4-disubstituted piperidine chemical space, the dual functionality of tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate enables parallel derivatization of both the hydroxyl and vinyl handles. The hydroxyl group can be acylated, alkylated, or converted to a leaving group, while the vinyl group can be subjected to cross-metathesis with diverse coupling partners, generating structurally diverse compound libraries from a single advanced intermediate [1]. This contrasts with mono-functionalized analogs that require sequential protection/deprotection cycles to achieve similar diversity.

Conformationally Constrained Peptidomimetic Synthesis

The quaternary carbon bearing both hydroxyl and vinyl substituents introduces conformational constraint into the piperidine ring, making this building block suitable for the synthesis of peptidomimetics where defined three-dimensional geometry is critical for target binding. The Boc group provides orthogonal protection compatible with standard solid-phase peptide synthesis (SPPS) protocols, while the vinyl group can serve as a latent handle for late-stage functionalization or macrocyclization via ring-closing metathesis [2].

Alkaloid Total Synthesis via Olefin Metathesis

For total synthesis campaigns targeting piperidine-containing alkaloids, the pre-installed vinyl group eliminates the need for redox manipulation or Wittig olefination to introduce olefin functionality. The tertiary alcohol can be exploited as a directing group in stereoselective transformations, and the Boc protecting group can be removed under mild acidic conditions without affecting the vinyl group, enabling a convergent synthetic strategy [1]. This combination of features is not available in either the simple 4-hydroxy or 4-vinyl piperidine analogs.

Application
Selection Property
Validation Focus
Divergent synthesis of 4,4-disubstituted piperidine libraries
Dual-functionality scaffold
Orthogonal derivatization workflow (OH acylation/alkylation + vinyl metathesis)
Conformationally constrained peptidomimetic synthesis
Quaternary carbon constraint
SPPS compatibility & late-stage ring-closing metathesis
Alkaloid total synthesis via olefin metathesis
Pre-installed vinyl handle
Olefin metathesis without prior redox or Wittig steps
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